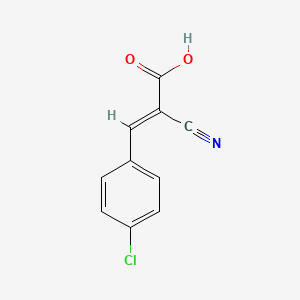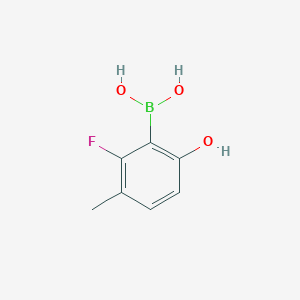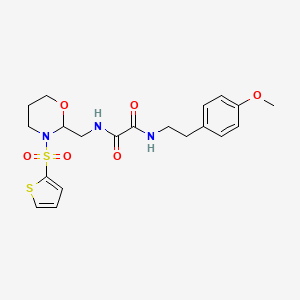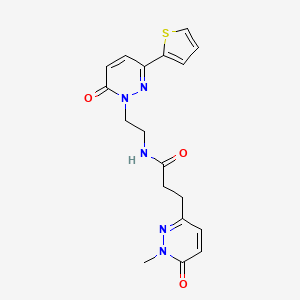![molecular formula C16H20N4O2 B2928081 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 2097860-46-1](/img/structure/B2928081.png)
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a pyrrolidinyl group, a pyrrolyl group, and a dimethylpyrimidinyl group. The presence of these groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, involves a pyrrolidinyl group (a five-membered ring containing nitrogen), a pyrrolyl group (a five-membered ring containing nitrogen), and a dimethylpyrimidinyl group (a six-membered ring containing nitrogen). These groups are likely to influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The pyrrolidinyl and pyrrolyl groups might undergo reactions involving the nitrogen atom, while the dimethylpyrimidinyl group might undergo reactions at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings might make the compound more polar, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación
Insecticidal and Antibacterial Potential
The compound, along with its related pyrimidine derivatives, has been synthesized and evaluated for its potential in insecticidal and antibacterial applications. For instance, a study demonstrated the synthesis of pyrimidine-linked heterocyclics, highlighting their efficacy against Pseudococcidae insects and selected microorganisms, showcasing significant insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).
Structural and Molecular Recognition Studies
Pyrimidines are crucial in biology and medicine, especially in DNA. Studies have focused on understanding the molecular structure and recognition processes of pyrimidines, which are vital for the targeted drug action of pharmaceuticals containing these compounds. For instance, the investigation into cation tautomerism and molecular structure of dimethylpyrimidinium derivatives sheds light on hydrogen bonding, which is fundamental in molecular recognition processes (Rajam et al., 2017).
Synthesis of Novel Derivatives for Biological Evaluation
Research has also been conducted on synthesizing novel derivatives of pyrimidine for various biological evaluations. For example, studies have synthesized isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, further characterizing them using NMR, IR, and HRMS for potential biological applications (Rahmouni et al., 2014).
Antioxidant Properties
There's also interest in pyrimidine derivatives for their antioxidant properties. For instance, a series of substituted pyrimidinols with notable antioxidant properties were synthesized and evaluated for their effectiveness in inhibiting peroxyl radical-induced oxidation (Wijtmans et al., 2004).
Antimicrobial Activity
Studies have been conducted on the antimicrobial activities of pyrimidine derivatives. For example, the synthesis of novel tetrazoles clubbed with pyrimidine was assessed for antibacterial and antifungal activity against various bacteria, showcasing their potential as antimicrobial agents (Bhoge et al., 2021).
Synthesis of Anticancer Agents
There is ongoing research into synthesizing pyrimidine derivatives as anticancer agents. This involves creating novel compounds and evaluating their cytotoxic effects on cancer cell lines, contributing to the development of new anticancer drugs (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-9-15(18-13(2)17-12)22-14-5-8-20(10-14)16(21)11-19-6-3-4-7-19/h3-4,6-7,9,14H,5,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCJTIYEDMUMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)
![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)
![2-(3-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2928006.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2928011.png)



